Boc-3-chloro-L-tyrosine
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Overview
Description
Boc-3-chloro-L-tyrosine is an important amino acid derivative, often used as a starting material in peptide synthesis. It is a derivative of L-tyrosine, where the hydroxyl group on the phenyl ring is substituted with a chlorine atom, and the amino group is protected with a tert-butoxycarbonyl (Boc) group. This compound is valuable in organic synthesis due to its ability to protect amino and phenolic groups during reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-3-chloro-L-tyrosine is generally prepared by reacting L-tyrosine with a Boc-acid protecting group and a chlorinating agent. The reaction typically involves the following steps:
Protection of the amino group: L-tyrosine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Boc-3-chloro-L-tyrosine undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield 3-chloro-L-tyrosine.
Oxidation and reduction reactions: The phenolic group can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Deprotection reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Oxidation reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can oxidize the phenolic group.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, such as amino derivatives or thiol derivatives.
Deprotection reactions: The major product is 3-chloro-L-tyrosine.
Oxidation reactions: Oxidized derivatives of the phenolic group.
Scientific Research Applications
Boc-3-chloro-L-tyrosine has several scientific research applications:
Peptide synthesis: It is used as a building block in the synthesis of peptides and proteins, providing protection to the amino and phenolic groups during the synthesis process.
Proteomics studies: The compound is used in proteomics to study protein modifications and interactions.
Biological studies: It is used to investigate the role of chlorinated tyrosine residues in biological systems, particularly in oxidative stress and inflammation.
Medicinal chemistry: This compound is used in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-3-chloro-L-tyrosine involves its ability to protect amino and phenolic groups during chemical reactions. The Boc group provides steric hindrance, preventing unwanted side reactions. The chlorine atom on the phenyl ring can participate in various chemical reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-L-tyrosine: Similar to Boc-3-chloro-L-tyrosine but without the Boc protecting group.
3-Bromo-L-tyrosine: A brominated derivative of L-tyrosine.
3-Iodo-L-tyrosine: An iodinated derivative of L-tyrosine.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the chlorine atom. This combination allows for selective protection and reactivity, making it a valuable intermediate in organic synthesis and peptide chemistry .
Properties
IUPAC Name |
(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMKCIHCRJIZOO-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620970 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192315-36-9 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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